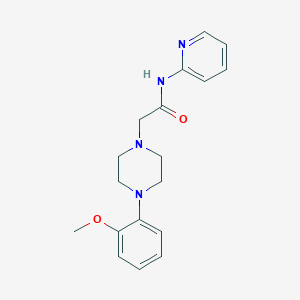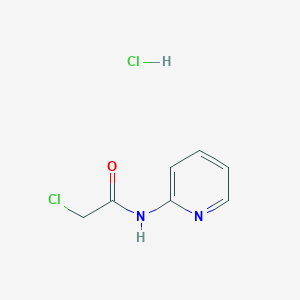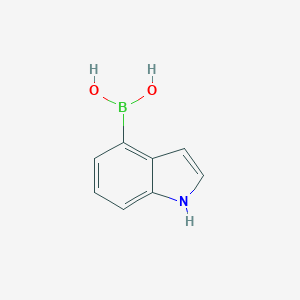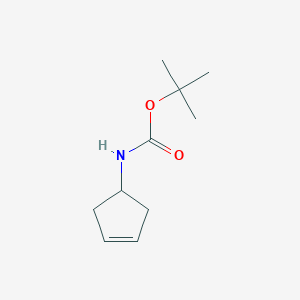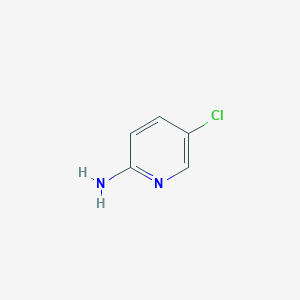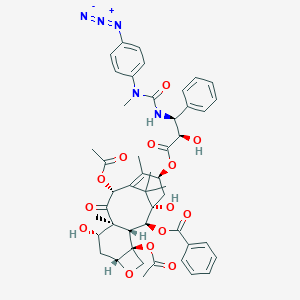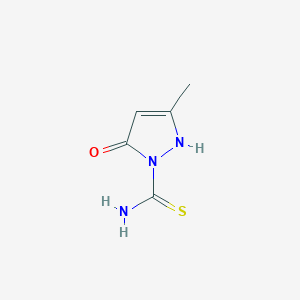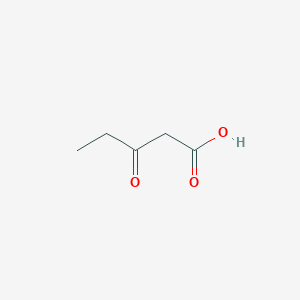
3-氧戊酸
描述
3-Oxopentanoic acid, also known as 3-oxovaleric acid, is a five-carbon ketone body. It is produced from odd carbon fatty acids in the liver and can rapidly enter the brain. Unlike four-carbon ketone bodies, 3-oxopentanoic acid is anaplerotic, meaning it can replenish the pool of tricarboxylic acid cycle intermediates .
科学研究应用
3-Oxopentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It is investigated for its potential therapeutic effects, particularly in metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
Target of Action
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a 5-carbon ketone body . It is primarily targeted towards the Tricarboxylic Acid (TCA) cycle intermediates . Additionally, it has been suggested that 3-Oxopentanoic acid derivatives may act as potential succinate dehydrogenase inhibitors .
Mode of Action
3-Oxopentanoic acid is synthesized from odd carbon fatty acids in the liver . It rapidly enters the brain and interacts with its targets . As an anaplerotic compound, it refills the pool of TCA cycle intermediates . This means it replenishes the cycle with intermediates that have been depleted, thus maintaining the cycle’s function.
Biochemical Pathways
The primary biochemical pathway affected by 3-Oxopentanoic acid is the TCA cycle . By refilling the pool of TCA cycle intermediates, it ensures the continuous operation of the cycle, which is crucial for energy production in cells .
Pharmacokinetics
It is known that it is rapidly synthesized in the liver from odd carbon fatty acids and quickly enters the brain . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of 3-Oxopentanoic acid’s action is the maintenance of the TCA cycle. By refilling the pool of TCA cycle intermediates, it ensures the continuous operation of the cycle, which is crucial for energy production in cells .
Action Environment
The action of 3-Oxopentanoic acid is influenced by the metabolic state of the body, particularly the liver, where it is synthesized . Environmental factors that affect liver function, such as diet and exposure to toxins, could potentially influence the synthesis and action of 3-Oxopentanoic acid.
生化分析
Biochemical Properties
3-Oxopentanoic acid plays a significant role in biochemical reactions. It is involved in the metabolism of odd carbon fatty acids
Cellular Effects
It is known to rapidly enter the brain after being produced in the liver , suggesting it may influence cell function in the brain
Molecular Mechanism
It is known to be involved in the replenishment of TCA cycle intermediates
Metabolic Pathways
3-Oxopentanoic acid is involved in the metabolism of odd carbon fatty acids . It is known to refill the pool of TCA cycle intermediates , suggesting it interacts with enzymes or cofactors involved in this pathway
Transport and Distribution
3-Oxopentanoic acid is produced in the liver and rapidly enters the brain , suggesting it is transported and distributed within cells and tissues
准备方法
Synthetic Routes and Reaction Conditions: 3-Oxopentanoic acid can be synthesized through various methods. One common approach involves the oxidation of 3-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 3-oxopentanoic acid methyl ester under acidic or basic conditions .
Industrial Production Methods: In industrial settings, 3-oxopentanoic acid is often produced via the oxidation of 3-pentanol or through the hydrolysis of its esters. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions: 3-Oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 3-oxopentanoic acid derivatives.
Reduction: It can be reduced to form 3-pentanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: 3-oxopentanoic acid derivatives.
Reduction: 3-pentanol.
Substitution: Various substituted 3-oxopentanoic acid derivatives
相似化合物的比较
- 3-Oxovaleric acid
- 3-Ketovaleric acid
- 3-Oxopentanoate
Comparison: 3-Oxopentanoic acid is unique due to its anaplerotic properties, which allow it to replenish tricarboxylic acid cycle intermediates. This distinguishes it from other ketone bodies that do not have this capability. Additionally, its ability to rapidly enter the brain and influence metabolic pathways sets it apart from other similar compounds .
属性
IUPAC Name |
3-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSUFDYFOHSYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331432 | |
| Record name | 3-Oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10191-25-0 | |
| Record name | 3-Oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-OXOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090PW368EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



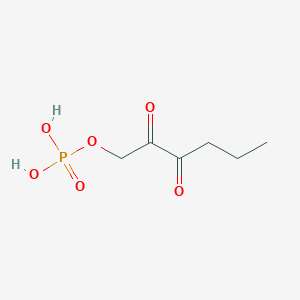
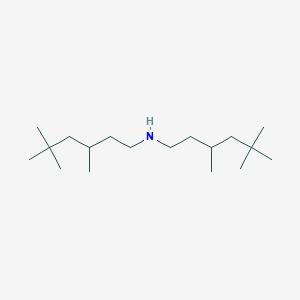

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)
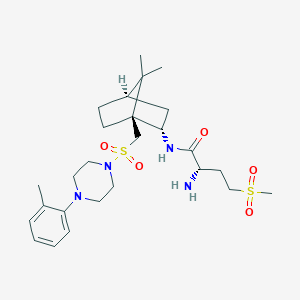
![7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)
